

Introduction: Clarifying the Identity and Significance of a Key Metabolite

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Compound of Interest

Compound Name:	<i>Desmethyl Methoxy Metsulfuron-methyl</i>
CAS No.:	74223-63-5
Cat. No.:	B144053

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In the field of herbicide research and environmental science, the study of pesticide metabolites is of paramount importance for understanding their environmental fate, persistence, and potential toxicological impact. Metsulfuron-methyl, a potent sulfonylurea herbicide, undergoes various transformation processes in the environment, leading to the formation of several degradation products.[1] Among these, the O-desmethyl derivative is a significant metabolite.

It is crucial to address a point of potential ambiguity regarding the nomenclature. The topic of this guide is the chemical structure of "**Desmethyl Methoxy Metsulfuron-methyl**". This name is most commonly and scientifically understood to refer to O-desmethyl metsulfuron-methyl, where the methoxy group on the 1,3,5-triazine ring of the parent compound has been converted to a hydroxyl group. This is a well-documented environmental transformation product.[1] However, it should be noted that the name "**Desmethyl Methoxy Metsulfuron-methyl**" has also been used commercially for a different compound with the CAS number 74223-63-5 and a molecular formula of C₁₄H₁₅N₅O₇S, which corresponds to the addition of an oxygen atom rather than the removal of a methyl group.[2] This guide will focus on the scientifically prevalent and environmentally relevant metabolite, O-desmethyl metsulfuron-methyl.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and environmental monitoring. It provides a detailed exploration of the chemical structure, properties, synthesis, and analysis of O-desmethyl metsulfuron-methyl, grounded in established scientific principles and methodologies.

Chemical Structure and Identifiers

The definitive identification of a chemical entity relies on a consistent set of structural descriptors. For O-desmethyl metsulfuron-methyl, these are as follows:

Identifier	Value	Source
IUPAC Name	methyl 2-[[[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino)sulfonyl]benzoate	[3]
CAS Number	Not explicitly assigned in major databases; identified as a metabolite (IN-B5067)	[1][4]
Molecular Formula	C13H13N5O6S	[3]
SMILES	<chem>CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC</chem>	[3]
InChI	InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21)	[3]
InChIKey	XCR RTPZSEWGCGA-UHFFFAOYSA-N	[3]

The structure consists of three key moieties: a methyl-substituted triazine ring bearing a hydroxyl group, a sulfonylurea bridge, and a methyl benzoate group. The conversion of the

methoxy group of the parent metsulfuron-methyl to a hydroxyl group increases the polarity of the molecule, which has significant implications for its environmental mobility and solubility.

Caption: Transformation of Metsulfuron-methyl to O-Desmethyl Metsulfuron-methyl.

Physicochemical Properties

The physicochemical properties of O-desmethyl metsulfuron-methyl are crucial for predicting its behavior in various matrices. While extensive experimental data for the metabolite is not readily available, its properties can be inferred from those of the parent compound and the structural change.

Table of Physicochemical Properties

Property	Metsulfuron-methyl (Parent Compound)	O-Desmethyl Metsulfuron-methyl (Predicted/Inferred)	Rationale for Inference
Molecular Weight	381.36 g/mol [5]	367.33 g/mol [3]	Loss of a CH ₂ group.
Melting Point	156-158 °C[5]	Higher than parent	The hydroxyl group allows for hydrogen bonding, increasing intermolecular forces.
Water Solubility	Increases with pH; 2790 mg/L at 20°C, pH 7[6]	Higher than parent	The presence of the polar hydroxyl group increases affinity for water.
LogP (Octanol-Water Partition Coefficient)	1.5[1]	Lower than parent	Increased polarity leads to lower partitioning into the organic phase.
pKa	3.8[7]	Likely to have an additional acidic proton on the triazine ring.	The hydroxyl group on the triazine ring is acidic.

Synthesis and Formation

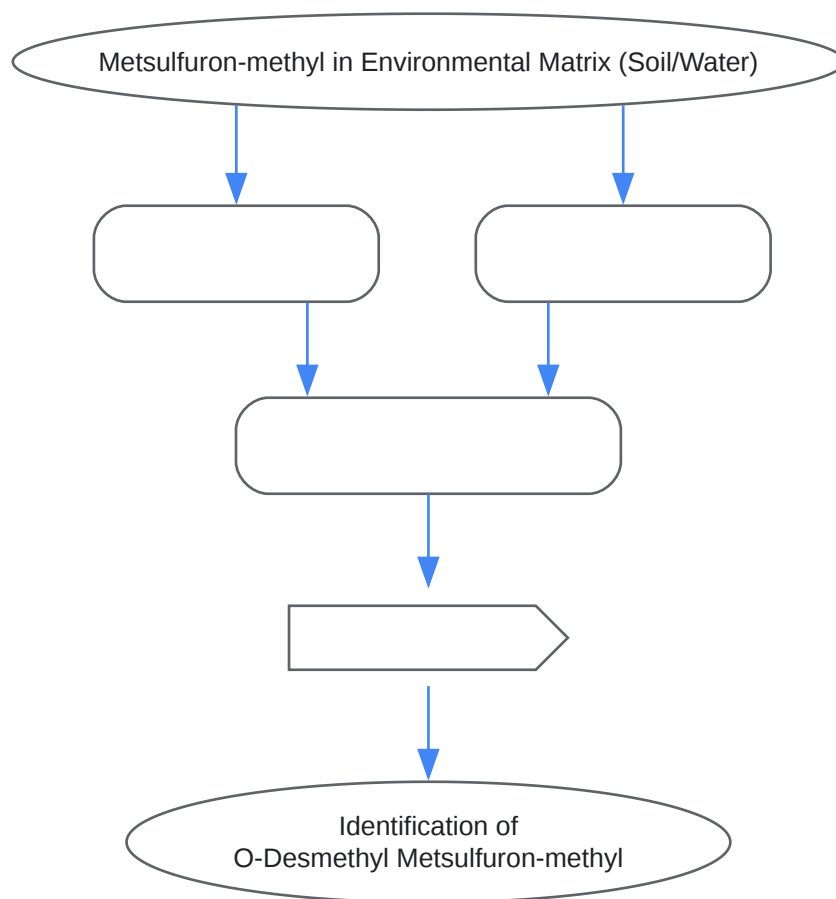
O-desmethyl metsulfuron-methyl is primarily formed through the degradation of its parent compound, metsulfuron-methyl. This transformation can occur through both abiotic and biotic pathways.

1. Chemical Hydrolysis: The O-demethylation of the methoxy-triazine moiety is a known degradation pathway for metsulfuron-methyl, particularly under certain pH conditions.[8] In aqueous solutions with a pH greater than 11, a prominent degradation pathway involves O-demethylation to yield this more polar degradate.[9]

2. Microbial Degradation: Soil microorganisms play a significant role in the breakdown of metsulfuron-methyl.[10] O-demethylation is a common metabolic pathway mediated by microbial enzymes.[11] Studies have shown that the degradation of metsulfuron-methyl is faster in non-sterilized soil compared to sterilized soil, indicating the contribution of microbial activity to the formation of metabolites like O-desmethyl metsulfuron-methyl.[10]

Synthetic Approach: A direct synthetic route to O-desmethyl metsulfuron-methyl would likely involve similar intermediates to the synthesis of the parent compound. A plausible laboratory synthesis could be achieved through the controlled hydrolysis of metsulfuron-methyl under alkaline conditions.[9] A recent study on the synthesis of metsulfuron-methyl metabolites provides a potential pathway through the selective hydrolysis of the parent compound.[12]

Illustrative Workflow for Formation Analysis:



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Caption: Workflow for the analysis of O-Desmethyl Metsulfuron-methyl formation.

Spectroscopic Characterization

While a complete set of dedicated experimental spectra for O-desmethyl metsulfuron-methyl is not widely published, its structure can be confirmed through mass spectrometry, and its characteristics can be inferred from the spectra of its parent compound.

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of O-desmethyl metsulfuron-methyl.[4] In positive ion mode electrospray ionization, the protonated molecule $[M+H]^+$ would be observed at m/z 368.0659.[3] A key diagnostic feature in the MS/MS spectrum would be the fragmentation pattern, which would show the loss of the methyl benzoate moiety and cleavage at the sulfonylurea bridge. An analytical method developed by

DuPont identified parent-daughter ion transitions for a metabolite with the code IN-B5067, which corresponds to O-desmethyl metsulfuron-methyl.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Compared to the spectrum of metsulfuron-methyl, the ^1H NMR spectrum of the O-desmethyl derivative would lack the singlet corresponding to the methoxy protons (O-CH_3) on the triazine ring, which typically appears around 4.0 ppm.[1] A broad singlet corresponding to the new hydroxyl proton (OH) would be expected, the chemical shift of which would be dependent on the solvent and concentration. The aromatic and methyl protons on the triazine ring would remain.
- ^{13}C NMR: The ^{13}C NMR spectrum would show the absence of the carbon signal from the methoxy group (typically around 55-60 ppm) and the appearance of a signal for the carbon attached to the hydroxyl group at a different chemical shift.[1]

Infrared (IR) Spectroscopy: The IR spectrum of O-desmethyl metsulfuron-methyl would be expected to show a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the O-H stretching vibration of the newly formed hydroxyl group. This would be a key difference from the IR spectrum of metsulfuron-methyl.[13] Other characteristic peaks for the sulfonyl (S=O), carbonyl (C=O), and aromatic ring structures would be present, similar to the parent compound.

Analytical Methodologies

The detection and quantification of O-desmethyl metsulfuron-methyl, often in complex environmental matrices, necessitates a highly sensitive and selective analytical method. The standard approach is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Detailed Protocol for Analysis in Water Samples (Adapted from EPA methodology):[4]

1. Sample Preparation and Extraction:

- a. Collect a 100 mL water sample in a polycarbonate flask.
- b. Acidify the sample to approximately pH 3.5 with formic acid.

- c. Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by HPLC-grade water.
- d. Load the water sample onto the SPE cartridge under a gentle vacuum.
- e. Wash the cartridge with hexane to remove non-polar interferences.
- f. Elute the analytes, including O-desmethyl metsulfuron-methyl, with a suitable solvent such as basic acetonitrile.
- g. Concentrate the eluate under a stream of nitrogen.
- h. Reconstitute the residue in a solution suitable for LC-MS/MS analysis (e.g., aqueous ammonium acetate).

2. LC-MS/MS Analysis:

- a. Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3- μ m).
 - Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like ammonium formate or formic acid to ensure good peak shape and ionization.
 - Flow Rate: Typically 0.2-0.5 mL/min.
 - Injection Volume: 5-20 μ L.
- b. Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI), typically in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - MRM Transitions: Monitor for specific parent-to-daughter ion transitions for O-desmethyl metsulfuron-methyl (e.g., m/z 368 \rightarrow fragment ions). The transition m/z 366.1 \rightarrow 42.1 has been reported for a related analysis.[\[4\]](#)

3. Quantification:

- a. Prepare a calibration curve using certified reference standards of O-desmethyl metsulfuron-methyl.
- b. Spike control samples with known concentrations of the analyte to determine recovery and matrix effects.
- c. Quantify the analyte in the unknown samples by comparing its peak area to the calibration curve.

Self-Validation and Trustworthiness: This protocol incorporates internal validation steps. The use of a specific SPE cartridge ensures reproducible extraction. The LC-MS/MS in MRM mode provides two levels of mass filtering, ensuring high specificity and minimizing false positives. The use of a calibration curve and spiked control samples validates the accuracy and precision of the quantification.

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